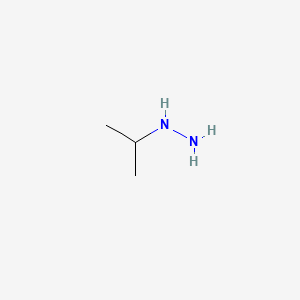

1-Isopropylhydrazine

描述

Historical Context and Evolution of Research on 1-Isopropylhydrazine

The history of this compound is intrinsically linked to the broader history of hydrazine (B178648) and its derivatives. Phenylhydrazine was the first hydrazine derivative to be discovered, synthesized by Emil Fischer in 1875. princeton.edu This discovery predates the isolation of free hydrazine itself, which was achieved by Theodor Curtius in 1887. Fischer's work with phenylhydrazine was pivotal in the study of carbohydrates and laid the groundwork for the investigation of other hydrazine compounds. princeton.edu

Early research into alkylhydrazines, including this compound, focused on their synthesis and basic chemical properties. One of the traditional methods for preparing aliphatic hydrazines involves the reaction of hydrazine with an alkylating agent, such as an alkyl halide. google.com For instance, this compound can be synthesized through the reaction of hydrazine hydrate with isopropyl bromide. google.com Over the years, various synthetic methodologies have been developed to improve the efficiency and safety of producing this compound and its derivatives. These methods include the reaction of hydrazine hydrochloride with isopropanol and the catalytic hydrogenation of acetone (B3395972) hydrazone. google.comgoogle.com The evolution of these synthetic techniques reflects the increasing importance of this compound as a key intermediate in organic synthesis.

Table 1: Key Historical Milestones in Hydrazine and this compound Research

| Year | Milestone | Significance |

|---|---|---|

| 1875 | Emil Fischer synthesizes phenylhydrazine. princeton.edu | First discovery of a hydrazine derivative, paving the way for further research. princeton.edu |

| 1887 | Theodor Curtius isolates free hydrazine. princeton.edu | Enabled the synthesis and study of a wider range of hydrazine compounds. |

| Mid-20th Century | Development of various synthetic routes for alkylhydrazines. | Increased availability of compounds like this compound for research. |

| Late 20th - Early 21st Century | This compound is identified as a key intermediate in pharmaceuticals and agrochemicals. google.comchemimpex.com | Solidified the compound's importance in applied chemical science. google.comchemimpex.com |

Significance of this compound in Contemporary Chemical Science

In modern chemical research, this compound is recognized as a valuable and versatile intermediate with a range of applications. google.com Its significance stems from its utility in the synthesis of pharmaceuticals, agrochemicals, and other specialized organic compounds. google.comchemimpex.com

One of the most prominent applications of this compound is in the pharmaceutical industry, where it serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). chemimpex.com It is a key building block in the development of certain anti-cancer agents. chemimpex.com The hydrazine functional group in this compound allows for the construction of complex heterocyclic structures, which are common motifs in many therapeutic drugs. chemimpex.com For example, it is a crucial starting material for the synthesis of 3-amino-1-isopropyl-4-cyano-1H-pyrazole, a key intermediate for a class of protein kinase inhibitors used in cancer therapy. google.com

In the field of agrochemicals, this compound and its derivatives are utilized in the formulation of pesticides and herbicides. chemimpex.com The incorporation of the isopropylhydrazine moiety can enhance the biological activity and effectiveness of these agricultural products. chemimpex.com

Furthermore, this compound serves as a reagent in analytical chemistry. Its hydrochloride salt is used in techniques for the detection and quantification of carbonyl compounds, which is important for quality control in various industries, including food and beverage. chemimpex.com The reactivity of the hydrazine group allows for the formation of hydrazones, which can be readily identified and measured. chemimpex.com

The ongoing research into this compound focuses on developing more efficient and environmentally friendly synthetic methods. google.com Modern approaches aim to shorten reaction pathways, increase yields, and reduce waste, making the production of this important chemical intermediate more sustainable. google.com

Table 2: Properties and Applications of this compound

| Property | Value |

|---|---|

| Molecular Formula | C3H10N2 nih.gov |

| Molecular Weight | 74.13 g/mol nih.gov |

| Boiling Point | 120.1 °C at 760 mmHg lookchem.com |

| Flash Point | 24.8 °C lookchem.com |

| Primary Applications | Pharmaceutical intermediate (especially for anti-cancer drugs), Agrochemical synthesis, Reagent in analytical chemistry. google.comchemimpex.com |

Structure

3D Structure

属性

IUPAC Name |

propan-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2/c1-3(2)5-4/h3,5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJAQRHMKLVGSCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16726-41-3 (mono-hydrochloride), 68143-29-3 (sulfate), 72824-97-6 (sulfate (2:1)), 73941-11-4 (unspecified hydrochloride) | |

| Record name | 1-Isopropylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002257525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50177094 | |

| Record name | 1-Isopropylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2257-52-5 | |

| Record name | 1-Isopropylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002257525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Isopropylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2257-52-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2Q1ED74SJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1 Isopropylhydrazine and Its Derivatives

Classical Synthetic Routes and Their Mechanistic Underpinnings

Historically, the synthesis of 1-isopropylhydrazine has been accomplished through several conventional methods. These routes, while effective, often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents.

One of the earliest and most straightforward methods is the direct alkylation of hydrazine (B178648) . This reaction typically involves treating hydrazine or its salts with an isopropyl halide. The mechanistic principle is a nucleophilic substitution, where the lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbon of the isopropyl halide, displacing the halide ion. However, a significant drawback of this method is the potential for overalkylation, leading to the formation of di- and tri-substituted hydrazines, which can complicate purification and reduce the yield of the desired mono-substituted product.

Another widely employed classical route involves the formation and subsequent reduction of a hydrazone . In this two-step process, hydrazine is first condensed with acetone (B3395972) to form acetone hydrazone (also known as isopropylidenehydrazine) wikipedia.org. This reaction is a nucleophilic addition of hydrazine to the carbonyl group of acetone, followed by dehydration to yield the hydrazone echemi.comlibretexts.org. The resulting acetone hydrazone is then reduced to this compound. Catalytic hydrogenation, often using catalysts like Raney nickel or palladium on carbon, has been a common reduction method. The mechanism of this reduction involves the addition of hydrogen across the carbon-nitrogen double bond of the hydrazone.

A variation of this approach starts with ethyl carbazate, which reacts with acetone to generate the corresponding hydrazone. This intermediate is then catalytically hydrogenated, and the protecting group is subsequently removed to yield this compound researchgate.netnih.govgoogle.com.

A third classical approach is the reaction of hydrazine hydrochloride with isopropanol . This method offers a more direct route to the isopropylhydrazine salt, which can then be neutralized to obtain the free base researchgate.netnih.gov. The reaction is typically carried out under inert gas protection. While this method can achieve high yields, it may require significant energy input for distillation and purification nih.gov.

| Classical Synthetic Route | Starting Materials | Key Intermediates | Key Reaction Types | Reported Yield |

| Direct Alkylation | Hydrazine, Isopropyl halide | - | Nucleophilic Substitution | Variable (prone to overalkylation) |

| Hydrazone Reduction | Hydrazine, Acetone | Acetone hydrazone | Condensation, Reduction | ~95% (multi-step process) nih.gov |

| Reaction with Isopropanol | Hydrazine hydrochloride, Isopropanol | Isopropylhydrazine hydrochloride | Nucleophilic Substitution | ~95% researchgate.netnih.gov |

Modern and Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods, in line with the principles of green chemistry rsc.orgresearchgate.net. These modern approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous substances mdpi.commdpi.comresearchgate.net.

One notable advancement is the development of a one-step synthesis from isopropanol and hydrazine hydrate using a solid acid catalyst . A patented process utilizes a macroporous strong acid cation exchanger resin (such as HD-8) to catalyze the direct alkylation of hydrazine hydrate with isopropanol google.commasterorganicchemistry.com. This method is advantageous as it simplifies the process, reduces the number of steps, and allows for easier separation of the product. The use of a solid catalyst also facilitates its recovery and reuse, a key principle of green chemistry. The reaction is typically carried out under inert gas protection and at elevated temperatures google.commasterorganicchemistry.com. This approach reportedly has a high yield and generates less waste compared to classical methods masterorganicchemistry.com.

Another green approach focuses on the principles of reductive amination . This method can be seen as a more atom-economical version of the hydrazone reduction route. In reductive amination, a carbonyl compound (acetone) and a nitrogen source (hydrazine) are reacted in the presence of a reducing agent in a one-pot process wikipedia.org. The key is the use of a reducing agent that selectively reduces the in situ formed imine (or hydrazone) over the starting carbonyl compound. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are common reagents for this purpose masterorganicchemistry.comcommonorganicchemistry.com. The development of catalytic reductive amination, using molecular hydrogen as the reductant and a heterogeneous catalyst, further enhances the green credentials of this method rsc.org.

Enzymatic methods also represent a frontier in the green synthesis of hydrazines. The use of imine reductases (IREDs) for the reductive amination of carbonyls with hydrazines offers a highly selective and environmentally benign route to chiral amines and, by extension, could be applied to hydrazine derivatives nih.gov.

| Modern/Green Synthetic Approach | Key Features | Advantages |

| Solid Acid Catalyzed Alkylation | One-step synthesis, heterogeneous catalyst | Simplified process, reduced waste, catalyst recyclability |

| Catalytic Reductive Amination | One-pot reaction, use of molecular hydrogen | High atom economy, milder reaction conditions |

| Enzymatic Synthesis | Use of biocatalysts (e.g., IREDs) | High selectivity, environmentally benign |

Synthesis of Functionalized this compound Derivatives

This compound serves as a versatile precursor for the synthesis of a variety of functionalized derivatives, which are of interest in medicinal chemistry and materials science. The synthesis of these derivatives typically involves reactions targeting the nitrogen atoms of the hydrazine moiety.

One common strategy for creating derivatives is through N-acylation . This compound can react with acylating agents such as acid chlorides or anhydrides to form the corresponding acylhydrazides. This reaction proceeds via nucleophilic acyl substitution, where the hydrazine nitrogen attacks the carbonyl carbon of the acylating agent.

Another important class of derivatives is formed through condensation reactions with carbonyl compounds . Similar to the formation of acetone hydrazone, this compound can react with various aldehydes and ketones to produce a wide range of hydrazones researchgate.netlibretexts.org. These hydrazones can be stable final products or can serve as intermediates for further transformations.

Furthermore, this compound is a valuable building block in the synthesis of heterocyclic compounds . For instance, it can be used in the synthesis of pyrazole (B372694) derivatives. A patented process describes the use of an isopropyl hydrazine derivative in the preparation of 3-amino-1-isopropyl-4-cyano-1H-pyrazole, a key intermediate for certain kinase inhibitors google.com. This synthesis involves the reaction of the hydrazine with a suitably functionalized three-carbon component, leading to cyclization and the formation of the pyrazole ring.

The selective alkylation of the second nitrogen atom of a protected this compound derivative allows for the synthesis of 1,2-disubstituted hydrazines d-nb.info. The use of protecting groups is often crucial in these syntheses to control the regioselectivity of the reaction.

| Derivative Type | Synthetic Approach | Reactant |

| Acylhydrazides | N-Acylation | Acid chlorides, Anhydrides |

| Hydrazones | Condensation | Aldehydes, Ketones |

| Pyrazoles | Cyclocondensation | Dicarbonyl compounds or their equivalents |

| 1,2-Disubstituted Hydrazines | N-Alkylation | Alkyl halides (with protecting groups) |

Mechanistic Investigations of 1 Isopropylhydrazine Reactions

Reaction Pathways and Intermediates in Organic Transformations

1-Isopropylhydrazine serves as a versatile reagent in organic synthesis, particularly in the construction of heterocyclic compounds. Its reaction pathways typically involve the initial formation of an isopropylhydrazone intermediate through condensation with a carbonyl compound, which then undergoes further intramolecular reactions to yield the final product.

One of the prominent applications of this compound is in the Fischer indole (B1671886) synthesis . This reaction produces the indole aromatic heterocycle from a substituted hydrazine (B178648) and an aldehyde or ketone under acidic conditions. The reaction with this compound proceeds through the formation of an N-isopropylphenylhydrazone intermediate. This intermediate then isomerizes to its enamine tautomer. Following protonation, a key alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement occurs, leading to a diimine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) result in the formation of the indole ring.

Another significant application is in the synthesis of pyrazoles . Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The synthesis can be achieved through the condensation of this compound with a 1,3-dicarbonyl compound. The reaction initiates with the formation of a hydrazone, which then undergoes cyclization and dehydration to form the pyrazole (B372694) ring. Research has shown that the steric bulk of the isopropyl group can influence the reaction rate and yield. For instance, in the synthesis of 1,3,5-trisubstituted pyrazoles from N-monosubstituted hydrazones and nitroolefins, the use of this compound resulted in a slower reaction and a lower yield compared to less bulky hydrazines. orgsyn.org

The general mechanism for the reaction of this compound with a generic carbonyl compound (an aldehyde or ketone) to form a hydrazone is outlined below:

| Step | Description | Intermediate |

| 1 | Nucleophilic attack of the terminal nitrogen of this compound on the electrophilic carbonyl carbon. | Zwitterionic tetrahedral intermediate |

| 2 | Proton transfer from the nitrogen to the oxygen atom. | Aminoalcohol intermediate |

| 3 | Protonation of the hydroxyl group by an acid catalyst. | Protonated aminoalcohol |

| 4 | Elimination of a water molecule to form a C=N double bond. | Isopropylhydrazone |

This isopropylhydrazone intermediate is then poised for subsequent cyclization reactions, such as in the Fischer indole or pyrazole synthesis.

Oxidative Metabolism and Free Radical Formation Pathways

The oxidative metabolism of this compound is a critical area of study, primarily due to its formation as a metabolite of the drug iproniazid (B1672159) and its association with hepatotoxicity. The metabolic activation of this compound leads to the formation of reactive intermediates, including free radicals.

The primary pathway for the metabolism of this compound involves oxidation by the cytochrome P450 (CYP450) enzyme system in the liver. This enzymatic oxidation is a toxification reaction that generates highly reactive species. The proposed bioactivation pathway begins with the P450-catalyzed N-hydroxylation of this compound to form an N-isopropyl-N-hydroxyhydrazine intermediate. This intermediate can then eliminate a water molecule to yield N-isopropyldiazine.

The N-isopropyldiazine is a key intermediate in the formation of free radicals. Homolytic cleavage of the bond between the tertiary diazine nitrogen and the secondary isopropyl carbon in N-isopropyldiazine can generate an N-isopropyldiazonium ion and an isopropyl radical . The isopropyl radical is a highly reactive carbon-centered free radical that has been identified as a key species responsible for the covalent binding to liver macromolecules, which is believed to be a primary cause of the observed hepatotoxicity.

In addition to the CYP450 pathway, peroxidases and the prostaglandin (B15479496) synthase system can also rapidly oxidize this compound. This oxidation can lead to the formation of a nitrogen-centered radical, which can then rearrange to form the isopropyl radical.

The key intermediates and enzymes involved in the oxidative metabolism of this compound are summarized in the table below:

| Enzyme System | Key Intermediates | Reactive Species Formed |

| Cytochrome P450 | N-isopropyl-N-hydroxyhydrazine, N-isopropyldiazine | Isopropyl radical, N-isopropyldiazonium ion |

| Peroxidases/Prostaglandin Synthase | Nitrogen-centered radical | Isopropyl radical |

It has also been noted that this compound can undergo acetylation in vivo to form 1-acetyl-2-isopropylhydrazine, which can be further metabolized, also contributing to the alkylation of proteins.

Advanced Spectroscopic and Analytical Characterization in 1 Isopropylhydrazine Research

Spectroscopic Techniques for Structural Elucidation of Derivatives

Spectroscopic methods are fundamental tools for determining the molecular structure of newly synthesized derivatives of 1-isopropylhydrazine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a complete picture of a molecule's atomic arrangement and bonding. psvmkendra.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for elucidating the structure of organic compounds, including hydrazine (B178648) derivatives. psvmkendra.com Both proton (¹H NMR) and carbon-¹³ (¹³C NMR) spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms within a molecule. psvmkendra.com For a derivative of this compound, ¹H NMR would reveal characteristic signals for the isopropyl group's methyl and methine protons, as well as signals for the N-H protons of the hydrazine moiety. The chemical shifts, splitting patterns (multiplicity), and integration of these signals help to confirm the connectivity of the atoms.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. Hydrazine derivatives exhibit characteristic absorption bands corresponding to N-H stretching and bending vibrations. For instance, the N-H stretching vibrations in liquid 1,1-dimethylhydrazine, a related compound, appear as two bands around 3308 cm⁻¹ and 3140 cm⁻¹. scispace.com The N-H scissoring mode is observed near 1605 cm⁻¹. scispace.com The IR spectrum of a this compound derivative would show these characteristic hydrazine bands, alongside absorptions corresponding to the C-H bonds of the isopropyl group. researchgate.net

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is vital for confirming its identity. psvmkendra.com Various ionization techniques, such as Electron Ionization (EI), are employed to analyze hydrazine derivatives. psvmkendra.com The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight and several fragment ions. The fragmentation pattern is a unique fingerprint of the molecule. For this compound, typical fragmentation involves the loss of alkyl groups. psvmkendra.com

Below is a table summarizing the experimental electron ionization mass spectrometry data for this compound. massbank.eu

| m/z | Relative Intensity |

| 59 | 99.99 |

| 32 | 66.10 |

| 42 | 35.60 |

| 74 | 34.00 |

| 31 | 23.80 |

| 27 | 18.70 |

| 43 | 15.10 |

| 30 | 9.00 |

| 39 | 8.70 |

| 28 | 5.10 |

| 56 | 5.10 |

| 60 | 3.20 |

| 40 | 2.70 |

| 75 | 2.70 |

| 41 | 2.20 |

| 44 | 2.20 |

This interactive data table provides a summary of the mass spectrum for this compound, detailing the mass-to-charge ratio (m/z) and the relative intensity of each fragment.

Chromatographic Methods for Separation and Quantification

Chromatography is an essential analytical technique for separating and quantifying this compound and its derivatives from complex mixtures. cdc.gov Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used for the analysis of hydrazines. cdc.govresearchgate.net

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Due to the polar nature and reactivity of hydrazines, direct analysis can be challenging, often resulting in poor peak shapes. researchgate.netresearchgate.net Therefore, derivatization is frequently employed to create more volatile and less polar derivatives, improving chromatographic performance. cdc.govresearchgate.net For instance, hydrazine can be derivatized with acetone (B3395972) to form acetone azine, which is then analyzed by GC coupled with mass spectrometry (GC/MS). epa.gov Capillary gas chromatography (CGC) offers higher sensitivity and separation efficiency compared to packed columns. researchgate.net Common detectors used for hydrazine analysis include nitrogen-phosphorus detectors (NPD), flame ionization detectors (FID), and mass spectrometers (MS). cdc.gov

High-Performance Liquid Chromatography (HPLC) is a preferred method for non-volatile or thermally labile compounds and can often be performed without derivatization. researchgate.net However, due to the high polarity of hydrazines, they may not be well-retained on standard reversed-phase columns. helixchrom.com Mixed-mode columns, such as those with cation-exchange capabilities, can be used to retain polar compounds like hydrazine. helixchrom.com When higher sensitivity is required, pre-column derivatization can be performed. Hydrazines can be derivatized with reagents like p-dimethylaminobenzaldehyde to form derivatives that can be detected by UV-Vis or mass spectrometry detectors. nih.gov A study on genotoxic impurities in pharmaceuticals detailed an HPLC method for analyzing hydrazine and isopropyl hydrazine using a Waters XBridge C18 column. researchgate.net

The table below summarizes various chromatographic methods used for the analysis of hydrazine and its derivatives.

| Technique | Analyte(s) | Derivatization Reagent | Column | Detector | Limit of Detection (LOD) | Reference |

| GC/MS | Hydrazine | Acetone | Not Specified | Tandem MS | 0.70 ng/L (in water) | epa.gov |

| GC/NPD | Hydrazine, Dimethylhydrazines | Pentafluorobenzaldehyde | Not Specified | NPD | 8 µmol | nih.gov |

| HPLC/MS/MS | Hydrazine | p-dimethylaminobenzaldehyde (DBA) | Not Specified | Tandem MS | 0.1 ng/m³ (in air) | nih.gov |

| HPLC/UV | Hydrazine, Isopropyl hydrazine | Not Specified | Waters XBridge C18 | UV (300 nm) | 1 ppm (hydrazine) | researchgate.net |

| HPLC/MS/MS | Hydrazine | p-anisaldehyde | Not Specified | Tandem MS | 0.0493 ng/mL (in urine) | nih.gov |

This interactive data table compares different chromatographic techniques for the analysis of hydrazine and its derivatives, highlighting the methods, derivatization agents, detectors, and reported detection limits.

Electrochemical Sensing Methodologies

Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative for the detection of hydrazine compounds, including this compound. rsc.org These methods are based on the electrochemical oxidation of hydrazine at the surface of a modified electrode. The development of novel electrode materials is a key area of research, aiming to enhance sensitivity, selectivity, and stability. rsc.orgpnu.ac.ir

The principle behind electrochemical detection is the measurement of the current generated from the oxidation of hydrazine at a specific potential. rsc.org However, the direct oxidation of hydrazine on conventional electrodes often requires a high potential and can be slow. pnu.ac.ir To overcome these limitations, electrodes are modified with various nanomaterials and chemical mediators that catalyze the oxidation reaction, lowering the required potential and increasing the current response. rsc.org

Various materials have been explored for modifying electrodes, including graphene, carbon nanotubes, metal nanoparticles, and conductive polymers. nih.govmdpi.com For example, a sensor developed using a composite of electrochemically reduced graphene oxide (ErGO) and a conductive polymer (PEDOT:PSS) on a glassy carbon electrode (GCE) showed excellent performance for hydrazine detection. nih.gov Another approach utilized molybdenum diselenide (MoSe₂) as an efficient electrode modifier. mdpi.com These modifications increase the electrode's active surface area and catalytic activity towards hydrazine oxidation. nih.gov

The performance of these sensors is evaluated using techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry. nih.gov Key performance metrics include the linear detection range, limit of detection (LOD), sensitivity, selectivity against interfering substances, and stability. acs.org

The table below presents a comparison of different electrochemical sensors developed for hydrazine detection.

| Electrode Modification | Analytical Technique | Linear Range | Limit of Detection (LOD) | Reference |

| Electrochemically Reduced Graphene Oxide (ErGO) / PEDOT:PSS | DPV, Amperometry | 0.2–100 µM | 0.01 µM | nih.gov |

| Molybdenum Diselenide (MoSe₂) | Linear Sweep Voltammetry (LSV) | Not Specified | 0.091 µM | mdpi.com |

| Ferrocene derivative / Ionic Liquid / CoS₂-CNT | Differential Pulse Voltammetry (DPV) | 0.03–500.0 µM | 0.015 µM | acs.org |

| Pd-Ta adatom electrode | Linear Sweep Voltammetry (LSV) | 0.8–10 mM | 10 µM | iaea.org |

| N-Doped Reduced Graphene / MoO₂ | Differential Pulse Voltammetry (DPV) | 25.0–450.0 µM | 1.2 µM | pnu.ac.ir |

This interactive data table summarizes the performance of various modified electrodes used in electrochemical sensors for hydrazine detection, comparing their linear ranges and limits of detection.

Computational Chemistry and Theoretical Studies of 1 Isopropylhydrazine

Quantum Mechanical (QM) Calculations

Quantum Mechanical (QM) calculations, particularly those employing Density Functional Theory (DFT), are fundamental for understanding the electronic and structural properties of molecules. These methods can accurately predict molecular geometries, vibrational frequencies, bond energies, and charge distributions.

Geometrical Optimization and Vibrational Analysis : DFT calculations can optimize the molecular structure of 1-Isopropylhydrazine to determine its most stable conformation in the gas phase or in a specific solvent environment. Vibrational frequency calculations can then be performed to confirm the optimized structure as a true minimum on the potential energy surface and to predict infrared (IR) and Raman spectra, which can be compared with experimental data if available nih.govacs.orgchemrevlett.com.

Electronic Properties : QM methods can compute key electronic properties such as dipole moment, polarizability, and frontier molecular orbitals (HOMO and LUMO). These properties are crucial for understanding the molecule's reactivity, intermolecular interactions, and potential for charge transfer processes nih.govacs.orgchemrevlett.com. For instance, studies on related hydrazine (B178648) derivatives have used DFT to analyze electronic structure and predict spectral properties nih.govacs.orgchemrevlett.com.

Reaction Mechanisms : QM calculations can also be employed to study reaction pathways involving this compound, such as its potential decomposition or reactions with other species. By calculating activation energies for different transition states, these studies can shed light on the kinetics and mechanisms of chemical transformations researchgate.net.

While direct QM studies on this compound were not found, related research on hydrazine derivatives and other organic molecules demonstrates the application of DFT for determining optimized geometries, vibrational spectra, and electronic properties nih.govacs.orgchemrevlett.com.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational changes, molecular recognition, and dynamic properties.

Solvent Interactions : Simulations in explicit solvent can reveal how this compound interacts with surrounding solvent molecules, such as water. This includes analyzing hydrogen bonding patterns and solvation shells, which are important for understanding solubility and behavior in biological or chemical media nih.govnih.gov.

Interactions with Biomolecules : If this compound were to interact with biological targets like proteins or enzymes, MD simulations could model these interactions. By simulating the complex over time, one could assess the stability of the complex, identify key binding residues, and understand induced-fit mechanisms or conformational capture nih.govwesleyan.edumdpi.com. Although not specifically on this compound, MD simulations have been extensively used to study peptide conformations and protein-RNA binding, illustrating the methodology for dynamic analysis nih.govwesleyan.edumdpi.com.

MD simulations provide a dynamic view of molecular behavior, complementing static QM calculations by capturing time-dependent processes and thermal effects nih.gov.

In Silico Predictions for Biological Activity and Toxicity

"In silico" methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are widely used to predict the biological activity and potential toxicity of chemical compounds without experimental testing.

QSAR Modeling : QSAR models correlate the chemical structure of a compound with its biological activity or toxicity. By analyzing a dataset of related compounds, a mathematical model can be built to predict these properties for new molecules like this compound. This can include predicting potential drug-likeness, binding affinity to specific targets, or toxicological endpoints such as mutagenicity or carcinogenicity nih.govexponent.comnih.gov.

Molecular Docking : Molecular docking simulations can predict the binding mode and affinity of this compound to a specific protein target. This involves fitting the ligand into the binding site of a receptor and scoring the interaction based on various physicochemical principles. Such studies are valuable for identifying potential pharmacological targets or understanding mechanisms of action nih.govrsc.org.

ADMET Predictions : Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for drug development. In silico tools can predict these parameters, helping to identify compounds with favorable pharmacokinetic profiles and low toxicity early in the discovery process exponent.comnih.gov.

While direct in silico predictions for this compound were not found, the general methodologies of QSAR, molecular docking, and ADMET prediction are standard approaches for evaluating novel chemical entities in drug discovery and toxicology nih.govexponent.comnih.govrsc.org.

Biological and Toxicological Research on 1 Isopropylhydrazine

Metabolic Pathways and Biotransformation in Biological Systems

1-Isopropylhydrazine is recognized as a key metabolite of iproniazid (B1672159), a former antidepressant drug nih.govpsu.eduwikipedia.orgresearchgate.netiupac.org. Its metabolic journey in biological systems is complex and primarily involves enzymatic activation, leading to the formation of reactive intermediates. Cytochrome P450 (CYP450) enzymes, particularly in the liver, play a crucial role in the oxidative metabolism of this compound nih.govpsu.eduresearchgate.netwashington.edunih.govucl.ac.uk. This enzymatic process can generate highly reactive species, including the isopropyl radical, which are implicated in its toxicological profile nih.govwikipedia.orgwashington.eduresearchgate.net.

Furthermore, this compound can undergo acetylation in vivo, a process that leads to further metabolic transformations and subsequent alkylation of cellular proteins nih.gov. Other enzyme systems, such as peroxidases and the prostaglandin (B15479496) synthase system, have also been identified as capable of metabolizing hydrazine (B178648) derivatives, including this compound, into reactive species nih.govresearchgate.net. These metabolic pathways collectively contribute to the generation of reactive intermediates that can covalently bind to cellular macromolecules, such as proteins and DNA, thereby initiating cellular dysfunction nih.govpsu.eduresearchgate.netresearchgate.netresearchgate.net. The metabolic fate of this compound, including the release of propane (B168953) with a specific isotopic ratio matching the administered compound, supports its transformation into reactive species that bind to hepatic tissue macromolecules psu.edu.

Mechanisms of Biological Activity

The biological activity of this compound is notably linked to its role as a metabolite of iproniazid, which functioned as a monoamine oxidase (MAO) inhibitor nih.govwikipedia.orgiupac.org. This compound itself has been shown to act as a monoamine oxidase inhibitor by engaging in specific interactions within the enzyme's active site wikipedia.orgscbt.com. Its hydrazine moiety facilitates the formation of stable complexes that can modulate the enzyme's redox potential scbt.com. The compound's unique steric configuration is believed to enhance its binding affinity to target enzymes, thereby influencing metabolic pathways and affecting neurotransmitter regulation scbt.com. This interaction near the active site of MAOs is a progressive, irreversible reaction, particularly in the presence of oxygen, resembling the initial step of amine oxidation wikipedia.org.

Toxicological Mechanisms and Cellular Effects

This compound is recognized as a potent hepatotoxin, particularly in animal models psu.eduresearchgate.netwashington.edu. Its toxicity is largely attributed to the metabolic generation of reactive intermediates, such as the isopropyl radical, which can covalently bind to liver macromolecules, leading to cellular necrosis nih.govpsu.eduwikipedia.orgresearchgate.netwashington.edu. The covalent binding of these metabolites to cellular proteins is a primary mechanism by which this compound induces cellular damage and dysfunction nih.govpsu.eduresearchgate.netwashington.edu.

The metabolism of this compound and related hydrazine derivatives is strongly associated with the induction of oxidative stress within cells oup.com. This occurs through the generation of reactive oxygen species (ROS), which can overwhelm cellular antioxidant defense mechanisms oup.com. Consequently, cellular integrity is compromised, leading to effects such as the depletion of reduced glutathione (B108866) (GSH), an increase in oxidized GSH, and lipid peroxidation oup.com.

Studies have also indicated that hydrazine derivatives can lead to DNA damage nih.govoup.com. Further cellular effects observed in studies of hydrazine toxicity include the depletion of adenosine (B11128) triphosphate (ATP) and the formation of megamitochondria, suggesting mitochondrial dysfunction oup.com. Specifically, hydrazine compounds have been shown to inhibit mitochondrial enzymes like succinate (B1194679) dehydrogenase, thereby reducing mitochondrial function oup.com.

| Cellular Effect/Biomarker | Mechanism/Involvement | Associated Compound(s) |

| Oxidative Stress | Generation of Reactive Oxygen Species (ROS) | Hydrazine derivatives (including this compound) |

| Glutathione Depletion | Impairment of antioxidant defense mechanisms | Hydrazine derivatives (including this compound) |

| Lipid Peroxidation | Damage to cell membranes | Hydrazine derivatives (including this compound) |

| Protein Alkylation/Binding | Covalent modification of proteins | This compound, Isopropyl radical |

| DNA Damage | Covalent modification, strand breaks | Hydrazine derivatives |

| Mitochondrial Dysfunction | Inhibition of enzymes (e.g., succinate dehydrogenase) | Hydrazine derivatives |

| ATP Depletion | Impaired cellular energy production | Hydrazine derivatives |

| Megamitochondria Formation | Cellular response to mitochondrial stress | Hydrazine derivatives |

Environmental Fate and Quantification in Environmental Matrices

Environmental Transformation and Degradation Processes

Hydrazine (B178648) and its derivatives, including 1-isopropylhydrazine, are known to be highly reactive and degrade relatively rapidly in most environmental media. The primary removal mechanisms are oxidation and, to a lesser extent, biodegradation.

Oxidation: Oxidation is considered the dominant fate process for this compound in the environment. In aqueous systems, the reaction of hydrazine derivatives with dissolved oxygen can be catalyzed by metal ions, particularly copper. cdc.gov Degradation rates are also influenced by pH, with faster degradation observed in alkaline solutions. cdc.gov In the atmosphere, reactions with ozone (O₃), hydroxyl radicals (•OH), and nitrogen dioxide (NO₂) are significant, with ozone-induced reactions likely being the major atmospheric fate pathway. cdc.gov

Biodegradation: Biodegradation by microorganisms can occur in both water and soil, particularly at lower contaminant concentrations. cdc.gov However, specific data on the biodegradation rates or pathways for this compound are limited.

Other Processes:

Volatilization: Hydrazine derivatives can volatilize into the atmosphere from other environmental media. cdc.gov

Adsorption: These compounds may sorb to soils. cdc.gov

Hydrolysis and Photolysis: While specific data for this compound are scarce, some related compounds have shown stability under photolytic and thermal stress conditions. researchgate.net However, the inherent reactivity of the hydrazine group suggests potential susceptibility to hydrolysis under certain conditions, although this is often less significant than oxidative degradation. cdc.gov

Bioconcentration: Due to its rapid degradation in water and its generally low octanol-water partition coefficients, the bioconcentration of this compound in aquatic systems and subsequent biomagnification through the food chain are not expected to be significant. cdc.gov

It is important to note that this compound is classified as toxic to aquatic life with long-lasting effects, underscoring the importance of preventing its release into water bodies. nih.gov

Analytical Methods for Environmental Monitoring

Accurate and sensitive analytical methods are essential for monitoring this compound in various environmental matrices such as water and soil. Due to its polarity and lack of a strong UV chromophore, direct analysis is often challenging, making derivatization a common and effective strategy to enhance detectability and stability.

Derivatization Strategies: The derivatization of this compound typically involves reacting it with carbonyl compounds, such as aldehydes, to form more stable and detectable derivatives, often hydrazones or benzalazines. Common derivatizing agents include:

1-Nitro-2-Naphthaldehyde (NNA): This reagent has been successfully employed for the derivatization of alkylhydrazines, including this compound, prior to UHPLC-MS/MS analysis. nih.govresearchgate.net Optimal derivatization conditions typically involve using 0.5 mg of NNA in water at pH 2 for 30 minutes at 40°C. nih.gov

Ortho-phthalaldehyde (OPA): OPA is another effective reagent for derivatizing hydrazine in aqueous samples for GC-MS analysis. nih.gov Optimal conditions involve 40 mg/mL OPA, pH 2, and a reaction time of 20 minutes at 70°C. nih.gov

Benzaldehyde (B42025): This aldehyde can be used for derivatization followed by LC-UV analysis, often performed in a solution of 5% benzaldehyde in methanol (B129727) at 50°C for 30 minutes. chromatographyonline.com

Chromatographic and Spectrometric Techniques: Following derivatization, various chromatographic techniques coupled with sensitive detectors are used for quantification:

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This method offers high sensitivity and selectivity for alkylhydrazines. When coupled with NNA derivatization, it allows for the determination of this compound in surface water with limits of quantification (LOQ) in the range of 0.01–0.03 μg/L. nih.gov The method has demonstrated good accuracy (91.0–106.0%) and precision (relative standard deviation <10%). nih.gov Notably, the derivatives can often be injected directly into the LC system without extensive extraction or purification steps. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for analyzing volatile and semi-volatile compounds. When used with OPA derivatization for hydrazine, it can achieve very low detection limits, with reported LOQs of 0.007 μg/L and detection limits (LOD) of 0.002 μg/L. nih.gov The method shows high accuracy (95–106%) and precision (<13%). nih.gov GC-MS has also been employed for analyzing dimethylhydrazine transformation products using accelerated water sample preparation, achieving detection limits of 1–5 μg L⁻¹. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, can be used for the analysis of derivatized hydrazines. chromatographyonline.comresearchgate.netresearchgate.netmdpi.com For instance, derivatization of this compound followed by LC-UV analysis has been reported. chromatographyonline.com

Summary of Analytical Method Performance Data:

| Method | Derivatizing Agent | Matrix | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Accuracy (%) | Precision (RSD) | Reference |

| UHPLC-MS/MS | 1-Nitro-2-Naphthaldehyde (NNA) | Surface Water | 0.01–0.03 μg/L | Not specified | 91.0–106.0 | <10% | nih.govresearchgate.net |

| GC-MS | Ortho-phthalaldehyde (OPA) | Water | 0.007 μg/L | 0.002 μg/L | 95–106 | <13% | nih.gov |

| GC-MS (with AWASP for transformation products) | N/A | Aqueous Samples | 1–5 μg L⁻¹ | Not specified | Validated | Not specified | nih.gov |

| LC-UV | Benzaldehyde | Water | Not specified | Not specified | Not specified | Not specified | chromatographyonline.com |

These analytical techniques, particularly when employing derivatization, provide the necessary sensitivity and specificity to detect and quantify this compound at environmentally relevant concentrations.

Compound Name Table:

| IUPAC Name | Common Name | Chemical Formula | CAS Number |

| Propan-2-ylhydrazine | This compound | C₃H₁₀N₂ | 2257-52-5 |

Conclusion and Future Research Directions

Synthesis of Novel 1-Isopropylhydrazine Analogs with Tuned Reactivity

The synthesis of this compound serves as a foundation for the development of novel analogs with tailored chemical properties. Future research will likely focus on modifying the core structure to control its reactivity, stability, and specificity for various applications. One promising approach involves the catalytic reduction of dimethyl ketazine to produce symmetrical di-isopropyl-hydrazine, a method that can be adapted to create a variety of mono-alkyl hydrazines. acs.org The application of catalytic reduction to different hydrazones and azines presents a practical pathway for preparing a wider range of hydrazino and hydrazo paraffins. acs.org

Recent breakthroughs in nitrogen fixation chemistry have opened new avenues for synthesizing hydrazine (B178648) derivatives directly from dinitrogen (N₂) under mild conditions. An international research team has successfully synthesized organic hydrazine derivatives by reducing the N≡N bond using a newly developed polymetallic titanium hydride compound and subsequently reacting it with α,β-unsaturated carbonyl compounds. riken.jp This method avoids the high temperatures and pressures of traditional processes and offers a potential route to novel this compound analogs by varying the starting materials.

The strategic design of these new analogs could lead to compounds with enhanced performance as precursors for pharmaceuticals, agrochemicals, or as specialized reducing agents. researchgate.net By introducing different functional groups onto the isopropyl moiety or the hydrazine nitrogen atoms, chemists can fine-tune electronic and steric properties, thereby controlling the molecule's reaction kinetics and selectivity.

Table 1: Synthetic Approaches for Hydrazine Derivatives

| Method | Precursors | Key Features | Potential for Analog Synthesis |

|---|---|---|---|

| Catalytic Hydrogenation | Acetone (B3395972), Hydrazine | Forms acetone hydrazone intermediate, followed by reduction. | High; adaptable to various ketones and aldehydes to produce diverse alkyl hydrazines. acs.org |

| Raschig Process | Ammonia (B1221849), Hypochlorite | Traditional industrial method for hydrazine synthesis. | Limited for direct synthesis of complex analogs. researchgate.net |

| Direct Dinitrogen Fixation | Nitrogen gas, α,β-unsaturated carbonyls, Titanium hydride catalyst | Occurs under mild conditions; forms new N-C bonds directly. | High; allows for the incorporation of diverse carbonyl compounds to create novel structures. riken.jp |

Elucidation of Complex Biological and Toxicological Pathways

Understanding the precise mechanisms by which this compound exerts its biological and toxicological effects is a critical area for future investigation. It is widely suggested that the toxicity of hydrazine derivatives stems from their metabolic activation into reactive species that can damage cellular macromolecules. nih.gov These biotransformation processes can be either enzymatic, involving systems like cytochrome P450, or non-enzymatic. nih.gov

Future research must focus on identifying the specific metabolites of this compound and elucidating the enzymatic pathways responsible for their formation. The presence of the isopropyl group likely influences the rate and outcome of metabolism compared to unsubstituted hydrazine or other alkylhydrazines. Animal studies have shown that after exposure, hydrazines are changed into metabolites, some of which can react with important molecules in the body, potentially causing harm. cdc.gov Most of these metabolites are excreted in urine within a day. cdc.gov

A key toxicological concern is the potential for these reactive metabolites to induce oxidative stress by generating free radicals. nih.gov This can lead to the depletion of cellular antioxidants like glutathione (B108866) and cause damage to DNA, proteins, and lipids. nih.gov Detailed studies are needed to quantify the extent of oxidative stress induced by this compound and to identify the specific cellular targets of its reactive intermediates. Such research will be fundamental to understanding its carcinogenic potential, as hydrazine and some of its derivatives are considered probable human carcinogens by the EPA. cdc.gov

Advancements in Computational Modeling for Predictive Research

Computational chemistry offers powerful tools for predicting the properties, reactivity, and toxicity of chemical compounds, thereby accelerating research and reducing reliance on expensive and time-consuming experimental work. mdpi.comnih.gov Future research on this compound will increasingly employ computational modeling to gain predictive insights.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build predictive models for the biological activity and toxicity of a series of this compound analogs. By correlating structural features with observed effects, these models can guide the design of new compounds with desired properties while minimizing toxicity. nih.gov Molecular docking simulations can be used to predict how this compound and its metabolites might interact with biological targets like enzymes or DNA. This can help to elucidate mechanisms of action and toxicity at a molecular level. nih.gov

Furthermore, computational methods can be used to refine kinetic models of chemical reactions involving hydrazine derivatives, which is crucial for applications such as propellants. mdpi.com By combining theoretical calculations with experimental data, more accurate simulations of combustion and decomposition can be achieved. mdpi.com The use of advanced molecular editors and visualizers allows for the design of virtually any compound and the calculation of its optimized geometry and energy, providing a basis for assessing stability and potential applications. mdpi.com

Development of Highly Sensitive and Selective Analytical Tools

The development of advanced analytical methods for the reliable detection and quantification of this compound is essential for environmental monitoring, industrial hygiene, and research. While numerous methods exist for general hydrazine detection, future efforts will focus on achieving higher sensitivity and selectivity, particularly for specific derivatives like this compound in complex matrices. acs.orgcdc.gov

Current analytical techniques for hydrazines include chromatography, spectrophotometry, and electrochemical methods. cdc.gov High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are powerful tools for separating and identifying hydrazine derivatives. cdc.govresearchgate.net However, these methods can be complicated by the tendency of hydrazines to autoxidize, necessitating rapid derivatization. cdc.gov

Future research will likely focus on novel sensor technologies and derivatization reagents. For instance, fluorescent probes that exhibit a "turn-on" response in the presence of hydrazine offer a highly sensitive and selective detection method. nih.gov These probes can be incorporated into practical tools like paper test strips for rapid, on-site analysis. nih.gov Other promising areas include the development of electrochemical sensors using modified electrodes, such as those with molybdenum diselenide (MoSe₂), which have shown good sensitivity and selectivity for hydrazine. mdpi.com Surface-Enhanced Raman Spectroscopy (SERS) is another powerful technique that has achieved detection limits comparable to GC/MS. acs.org

Table 2: Comparison of Modern Analytical Techniques for Hydrazine Detection

| Technique | Principle | Detection Limit | Advantages | Challenges |

|---|---|---|---|---|

| LC/MS/MS | Chromatographic separation followed by mass spectrometric detection after derivatization. eurofins.com | ng/mL range eurofins.com | High selectivity and sensitivity. | Requires derivatization; sample preparation can be complex. cdc.gov |

| Fluorescent Probes | Chemical reaction with hydrazine causes a significant change in fluorescence ("turn-on" or ratiometric). nih.gov | As low as 0.05 ppb (1.56 nM) nih.gov | High sensitivity, potential for real-time and on-site analysis (e.g., paper strips). nih.gov | Probe stability and selectivity in complex environmental samples. |

| Electrochemical Sensors | Catalytic oxidation of hydrazine on a modified electrode surface generates a measurable current. mdpi.com | ~0.091 µM mdpi.com | Good sensitivity, portability, low cost. | Potential for interference from other electroactive species. mdpi.com |

常见问题

Basic Research Questions

Q. What safety protocols should be followed when handling 1-Isopropylhydrazine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., JIS T 8116), safety goggles (JIS T 8147), and long-sleeved protective clothing to prevent skin/eye exposure .

- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust. If exposure occurs, move to fresh air immediately and seek medical attention .

- Storage : Store in a tightly sealed container away from ignition sources, moisture, and incompatible substances (e.g., strong oxidizers). Regularly check storage conditions to prevent degradation .

- First Aid : For skin contact, wash with soap and water; for eye exposure, rinse for ≥15 minutes. Always consult a physician and provide the Safety Data Sheet (SDS) during treatment .

Q. How is this compound synthesized, and what are common byproducts?

- Methodological Answer :

- Synthesis Route : Typically synthesized via condensation reactions between isopropylamine and hydrazine derivatives. For example, hydrazones can be formed by reacting ketones or aldehydes with hydrazine .

- Byproduct Mitigation : Optimize reaction stoichiometry (e.g., excess hydrazine) and use catalysts (e.g., acid/base) to reduce side products like unreacted amines or dimerization byproducts. Monitor reactions via TLC or HPLC .

- Purification : Employ column chromatography or recrystallization to isolate the pure compound. Verify purity using NMR and mass spectrometry .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer :

- Molecular Weight : ~102.16 g/mol (calculated from molecular formula C₃H₁₀N₂).

- Solubility : Hydrophilic; soluble in polar solvents (e.g., water, ethanol) but may require pH adjustment for stability .

- Stability : Sensitive to light and moisture. Store under inert gas (e.g., nitrogen) to prevent oxidation. Monitor degradation via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?

- Methodological Answer :

- Purity Verification : Re-synthesize the compound under controlled conditions and compare results. Use high-purity reagents and anhydrous solvents to eliminate variability .

- Contextual Analysis : Evaluate experimental parameters (e.g., temperature, solvent polarity) across studies. For instance, reactivity in aqueous vs. non-polar solvents may differ significantly .

- Advanced Characterization : Employ techniques like X-ray crystallography or DFT calculations to confirm molecular structure and electronic properties .

Q. What strategies optimize this compound’s use in asymmetric synthesis or catalysis?

- Methodological Answer :

- Chiral Modifiers : Introduce chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis to enforce stereoselectivity. Monitor enantiomeric excess via chiral HPLC .

- Catalytic Systems : Pair with transition metals (e.g., Pd or Ru) for cross-coupling reactions. Optimize ligand-metal ratios to enhance turnover frequency .

- Mechanistic Studies : Use kinetic isotope effects (KIE) or in-situ IR spectroscopy to probe reaction pathways and identify rate-limiting steps .

Q. How can computational methods predict this compound’s interactions in enzyme inhibition studies?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model binding affinities with target enzymes (e.g., monoamine oxidases). Validate predictions with in vitro IC₅₀ assays .

- MD Simulations : Perform molecular dynamics (MD) to assess stability of enzyme-ligand complexes over time. Analyze hydrogen bonding and hydrophobic interactions .

- QSAR Modeling : Develop quantitative structure-activity relationship (QSAR) models to correlate structural features (e.g., substituents on the hydrazine moiety) with inhibitory potency .

Q. What analytical techniques are most effective for detecting trace impurities in this compound?

- Methodological Answer :

- Chromatography : Use UPLC with UV/Vis or MS detection for high-resolution separation of impurities. Compare retention times with standards .

- Spectroscopy : NMR (¹H/¹³C) and FT-IR can identify functional groups in byproducts. For metal contaminants, employ ICP-MS .

- Stability-Indicating Methods : Conduct forced degradation studies (e.g., exposure to heat, light, or humidity) and track impurity profiles .

Methodological Guidelines

- Experimental Reproducibility : Document synthesis and characterization steps in detail, including solvent batches, reaction times, and equipment calibration. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for supplementary data submission .

- Data Interpretation : Use statistical tools (e.g., ANOVA) to validate findings. Address outliers through repeated trials or alternative analytical methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。